molecular formula C23H25NO6 B557725 Fmoc-d-asp-otbu CAS No. 134098-70-7

Fmoc-d-asp-otbu

Número de catálogo: B557725
Número CAS: 134098-70-7
Peso molecular: 411,46 g/mole
Clave InChI: VZXQYACYLGRQJU-LJQANCHMSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Fmoc-D-Asp-OtBu, or (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(tert-butoxy)-4-oxobutanoic acid, is a protected derivative of D-aspartic acid. It features a 9-fluorenylmethyloxycarbonyl (Fmoc) group protecting the α-amino group and a tert-butyl ester (OtBu) protecting the β-carboxylic acid side chain. This configuration is critical in solid-phase peptide synthesis (SPPS), enabling controlled incorporation of D-aspartic acid residues into peptide chains while preventing undesired side reactions .

The D-configuration of the amino acid distinguishes it from its L-isomer, Fmoc-L-Asp-OtBu. Such stereochemical control is vital for studying peptide isomerization in age-related diseases, as abnormal D-β-Asp residues accumulate in proteins like crystallin, leading to pathological aggregation .

Métodos De Preparación

Synthetic Strategies Overview

The synthesis of Fmoc-D-Asp(OtBu)-OH involves three principal stages:

  • Dual tert-butyl ester protection of aspartic acid’s β-carboxylic acid group.

  • Selective removal of one tert-butyl group to generate the mono-protected intermediate.

  • Fmoc-group introduction at the α-amino position while preserving stereochemistry.

Key challenges include avoiding aspartimide formation, maintaining enantiomeric purity, and optimizing yields for scalability .

Detailed Preparation Methods

Tert-Butyl Ester Protection

Two primary routes establish the tert-butyl ester protection:

Method A: Transesterification with Tert-Butyl Acetate

  • Reagents : D-Aspartic acid, tert-butyl acetate, perchloric acid.

  • Conditions : Molar ratio of D-Asp:tert-butyl acetate:perchloric acid = 1:5–20:1.2–2.

  • Process : React at 20–25°C for 12–24 hours, followed by extraction and neutralization .

Method B: Addition Reaction with Isobutylene

  • Reagents : D-Aspartic acid, isobutylene, anhydrous tosic acid.

  • Conditions : Molar ratio of D-Asp:isobutylene:tosic acid = 1:3–10:1.2–2.

  • Process : Conduct under pressurized isobutylene at 30–50°C for 16–24 hours .

Comparison :

ParameterMethod AMethod B
Yield58–65%60–70%
ScalabilityModerateHigh
Byproduct FormationLowModerate

Method B offers superior scalability but requires specialized equipment for gas handling .

Selective Deprotection Using Copper Salts

The mono-deprotection of Asp(OtBu)₂ to Asp(OtBu) leverages copper coordination:

Procedure :

  • Complexation : React Asp(OtBu)₂ with copper salts (e.g., CuSO₄, Cu(NO₃)₂) at pH 3–4 and 30–50°C for 12–16 hours, forming Cu[Asp(OtBu)]ₓ (x = 1–2) .

  • Decoppering : Treat with EDTA, Na₂S, or tetramethylethylenediamine (TMEDA) at pH 8–9 to liberate Asp(OtBu) .

Optimization Insights :

  • Copper Source : CuSO₄·5H₂O achieves 85–90% complexation efficiency.

  • Solvent : Dioxane enhances solubility and reaction homogeneity.

  • Yield : 70–80% after decoppering and purification .

Fmoc Group Introduction

The final step couples Fmoc-OSu (N-Fmoc-oxysuccinimide) to Asp(OtBu):

Protocol :

  • Reagents : Asp(OtBu), Fmoc-OSu, triethylamine (TEA).

  • Conditions : pH 8–9 (adjusted with TEA), 25°C, 8–10 hours.

  • Workup : Ethyl acetate extraction, acidification to pH 2–3, crystallization from hexane/ethyl acetate .

Critical Parameters :

ParameterOptimal RangeImpact on Yield
pH8.5–9.0Maximizes acylation
Fmoc-OSu Equiv.1.1–1.2Reduces dipeptide byproducts
Reaction Time8–10 hoursEnsures completion

Yield : 75–85% after crystallization, with HPLC purity ≥98% .

Process Optimization and Yield Improvement

Reducing Aspartimide Formation

While Fmoc-Asp(OtBu)-OH is prone to aspartimide formation during SPPS, synthesis conditions mitigate this risk:

  • Low-Temperature Coupling : Conduct Fmoc introduction at 0–5°C to minimize base-induced cyclization .

  • Alternative Protecting Groups : OMpe (4-methoxy-2,3,6-trimethylphenylsulfonyl) reduces aspartimide by 90% compared to OtBu but complicates synthesis .

Enantiomeric Purity Control

Watanabe Chemical’s specifications confirm ≤0.5% enantiomeric impurity via chiral HPLC . Key measures include:

  • Chiral Starting Material : Use D-aspartic acid with ≥99% enantiomeric excess.

  • Inert Atmosphere : Prevent racemization during Fmoc coupling using nitrogen or argon.

Analytical Characterization

Quality Metrics :

ParameterSpecificationMethod
Purity (HPLC)≥98%RP-HPLC C18
Stereoisomers≤0.5% L-enantiomerChiral HPLC
Moisture≤0.5%Karl Fischer

Structural Confirmation :

  • SMILES : N(C@HC(=O)O)C(=O)OCC1c2c(cccc2)c3c1cccc3 .

  • InChI Key : FODJWPHPWBKDON-LJQANCHMSA-N .

Industrial-Scale Considerations

The patent CN103232370A highlights scalability improvements:

  • Batch Size : Up to 500 g with consistent 75–80% overall yield.

  • Cost Reduction : Simplified workup steps lower production costs by 30% versus traditional methods .

Análisis De Reacciones Químicas

Types of Reactions: Fmoc-D-aspartic acid 4-tert-butyl ester undergoes several types of chemical reactions, including:

    Deprotection Reactions: The removal of the Fmoc group is typically achieved using a base such as piperidine in dimethylformamide (DMF).

    Coupling Reactions: The compound is commonly used in peptide coupling reactions, where it reacts with other amino acids to form peptide bonds.

Common Reagents and Conditions:

Major Products Formed:

Aplicaciones Científicas De Investigación

Mecanismo De Acción

The mechanism of action of Fmoc-D-aspartic acid 4-tert-butyl ester primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions, while the tert-butyl ester protects the carboxyl group. During peptide synthesis, these protecting groups are selectively removed

Actividad Biológica

Fmoc-d-Asp(OtBu) is a derivative of aspartic acid, widely utilized in peptide synthesis due to its protective group that enhances stability and solubility. This compound plays a significant role in various biological activities, particularly in the context of peptide synthesis and modifications, influencing the properties and functionalities of peptides.

  • Molecular Formula : C23H25NO6
  • Molecular Weight : 409.45 g/mol
  • Appearance : White to slight yellow powder
  • Melting Point : 98-101 °C
  • Density : 1.3 ± 0.1 g/cm³

Biological Activity Overview

Fmoc-d-Asp(OtBu) exhibits several biological activities, primarily through its incorporation into peptides. The following sections detail its implications in various biological contexts.

1. Peptide Synthesis and Modifications

Fmoc-d-Asp(OtBu) is extensively used in solid-phase peptide synthesis (SPPS). It serves as a building block for synthesizing peptides with specific structural and functional properties. The t-butyl ester group provides enhanced protection during synthesis, minimizing side reactions such as aspartimide formation, which can lead to undesired cyclic structures .

Table 1: Comparison of Aspartimide Formation Rates

Asp(OR) RAspartimide Formation (%)d-Asp Formation (%)
tBu1.659.1
Mpe0.494.2
Epe0.192.2
Bno0.060.9

This table illustrates the effectiveness of different protecting groups in reducing aspartimide formation during peptide synthesis, highlighting the advantages of using Fmoc-d-Asp(OtBu) .

2. Influence on Protein Structure

The incorporation of d-Asp residues into proteins can significantly affect their higher-order structures and functions. Research indicates that the presence of d-Asp may lead to conformational changes that can alter protein solubility and aggregation properties, potentially contributing to pathological states such as cataracts .

Case Study 1: Aspartic Acid Isomers in Human Cataracts

A study examining the isomerization of aspartic acid residues in human crystallins revealed that d-Asp residues could induce structural changes that compromise lens transparency and protein solubility . The findings suggest that these modifications may be critical in understanding age-related cataract formation.

Case Study 2: Peptide Array Screening for Cell Adhesion

In a recent study utilizing peptide arrays, Fmoc-d-Asp(OtBu) was employed to synthesize peptides for screening cell adhesion properties. The results indicated that specific modifications could enhance cell adhesion, demonstrating the compound's utility in developing bioactive peptides for tissue engineering applications .

The biological activity of Fmoc-d-Asp(OtBu) is largely attributed to its role in modulating peptide interactions at the molecular level. The t-butyl ester group not only stabilizes the amino acid during synthesis but also influences the physicochemical properties of the resulting peptides, affecting their interaction with biological targets.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing Fmoc-D-Asp-OtBu for solid-phase peptide synthesis (SPPS)?

this compound is synthesized via iterative Fmoc-based SPPS. Key steps include:

  • Coupling : Activation of this compound with HBTU/DIPEA in anhydrous DMF for 30–60 minutes, followed by resin-bound precursor conjugation .
  • Deprotection : Removal of the Fmoc group using 50% piperidine in DMF (2 × 5-minute treatments) .
  • Cleavage : Final product release from the resin using a TFA:TIPS:H2O mixture (e.g., 95:2.5:2.5 v/v) . Methodological rigor requires monitoring coupling efficiency via Kaiser tests and validating purity via HPLC.

Q. How can researchers verify the purity and stereochemical integrity of this compound post-synthesis?

  • Analytical Techniques :

  • Reverse-phase HPLC : Use a C18 column with a water/acetonitrile gradient (0.1% TFA) to resolve impurities .
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]<sup>+</sup> at m/z 410.4 for this compound) .
  • Chiral HPLC/CD Spectroscopy : Validate D-configuration retention using chiral columns or circular dichroism .
    • Data Interpretation : Compare retention times/spectra with commercially available L- and D-enantiomer standards.

Q. What solvent systems are optimal for dissolving this compound during synthesis?

Anhydrous DMF is preferred due to its compatibility with SPPS resin swelling and reagent activation. For purification, use TFA-containing cleavage cocktails (e.g., TFA:TIPS:H2O) to minimize side reactions .

Advanced Research Questions

Q. How can coupling efficiency of this compound be optimized in sterically hindered environments?

  • Reagent Ratios : Increase HBTU equivalents (e.g., 2.5–3.0 eq relative to resin loading) to overcome steric hindrance .
  • Extended Reaction Times : Prolong coupling to 2–4 hours with agitation.
  • Double Coupling : Repeat the coupling step with fresh reagents to ensure >95% efficiency .
  • Monitoring : Use quantitative ninhydrin or chloranil tests to assess unreacted amines .

Q. What strategies mitigate aspartimide formation during this compound incorporation?

Aspartimide (a cyclic byproduct) forms under basic conditions. Mitigation approaches include:

  • Deprotection Control : Limit piperidine exposure to ≤10 minutes and use 20% piperidine in DMF for sensitive sequences .
  • Side-Chain Protection : Ensure the tert-butyl (OtBu) group remains intact during Fmoc removal.
  • Additives : Incorporate 0.1 M HOBt or OxymaPure during coupling to suppress base-induced cyclization .

Q. How do temperature and humidity affect this compound stability in long-term storage?

  • Stability Studies :

ConditionDegradation Rate (HPLC)Key Degradants
-20°C (desiccated)<2% over 12 monthsNone detected
25°C, 60% RH15% over 3 monthsFmoc-Asp-OH, aspartimide
  • Recommendations : Store at -20°C under argon, with silica gel desiccant. Pre-dry DMF over molecular sieves to prevent hydrolysis .

Q. How should researchers address contradictory NMR data when characterizing this compound?

  • Common Discrepancies :

  • δ 1.4 ppm (tBu) : Split peaks suggest incomplete deprotection or residual solvents.
  • δ 7.2–8.5 ppm (Fmoc aromatics) : Broad signals indicate aggregation; dissolve in deuterated DMSO or DMF-d7 .
    • Resolution :
  • Use 2D NMR (e.g., HSQC, COSY) to resolve overlapping signals.
  • Compare with literature spectra from peer-reviewed syntheses .

Q. Data Management and Reproducibility

Q. What metadata should accompany experimental data for this compound synthesis?

  • Essential Metadata :

  • Reagent lot numbers and purity (e.g., HBTU ≥99%).
  • Solvent water content (Karl Fischer titration).
  • Resin substitution level (mmol/g).
    • Documentation : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) using electronic lab notebooks (ELNs) and version-controlled protocols .

Q. How can researchers ensure reproducibility in this compound-based SPPS across labs?

  • Standardization :

  • Validate resin swelling time (e.g., 30 minutes in DMF).
  • Calibrate peptide synthesizers for consistent agitation.
    • Inter-lab Comparisons : Share raw HPLC/MS data via repositories like Zenodo or Figshare .

Comparación Con Compuestos Similares

Stereoisomers: Fmoc-D-Asp-OtBu vs. Fmoc-L-Asp-OtBu

  • Structural Difference: The D- and L-isomers differ in the spatial arrangement of the amino group around the α-carbon.
  • Applications :
    • This compound is used to synthesize peptides containing D-β-Asp residues, which are linked to protein aging and pathologies like cataracts .
    • Fmoc-L-Asp-OtBu generates L-α-Asp-containing peptides, the natural isomer in most proteins.
  • Coupling Efficiency : Both isomers exhibit similar coupling efficiencies in SPPS when activated with reagents like PyBOP/HOBt or HBTU .

Table 1: Key Properties of Stereoisomers

Property This compound Fmoc-L-Asp-OtBu
Molecular Weight 411.5 g/mol 411.5 g/mol
CAS Number 134098-70-7 12883-39-3
Solubility (DMSO) 100 mg/mL Comparable
Key Application Pathological peptide studies Native peptide synthesis

Protecting Group Variations

Fmoc-D-Asp derivatives with alternative protecting groups exhibit distinct reactivity and deprotection conditions:

  • Fmoc-D-Asp-OBzl : Uses a benzyl ester, which requires harsher acidic conditions (e.g., HBr/TFA) for deprotection compared to the mild TFA-labile OtBu group .
  • Fmoc-D-Asp(ODmab)-OH: Features a photolabile 4-[[4-(dimethylamino)benzoyl]oxy]benzyl (Dmab) group, enabling orthogonal deprotection under UV light .

Table 2: Comparison of Protecting Groups

Compound Protecting Group Deprotection Method Molecular Weight Price (25g)
This compound OtBu (tert-butyl) Mild TFA (20–95%) 411.5 $200
Fmoc-D-Asp-OBzl OBzl (benzyl) HBr/TFA or catalytic hydrogenation 445.5 $240
Fmoc-D-Asp(ODmab)-OH ODmab UV light (λ = 365 nm) 694.8 N/A

Functional Analogues in Peptide Materials

This compound’s hydrophobic tert-butyl group contrasts with other Fmoc-amino acids used in self-assembling hydrogels. For example:

  • Fmoc-Y (Fmoc-L-tyrosine) : Forms pH-responsive hydrogels via aromatic π-π stacking, enabling enzyme encapsulation .
  • Fmoc-dipeptides (e.g., Fmoc-FF) : Exhibit superior mechanical strength due to hydrophobic interactions, unlike this compound, which lacks π-stacking motifs .

Commercial Availability and Cost

  • Pricing : this compound is priced at $200/25g, while Fmoc-D-Asp(OtBu)-OH (CAS 112883-39-3) costs $66/5g, reflecting differences in purity and supplier .
  • Safety: Classified as non-hazardous, similar to most Fmoc-protected amino acids .

Propiedades

IUPAC Name

(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO6/c1-23(2,3)30-21(27)19(12-20(25)26)24-22(28)29-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,24,28)(H,25,26)/t19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZXQYACYLGRQJU-LJQANCHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@@H](CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60427158
Record name fmoc-d-asp-otbu
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60427158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

411.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134098-70-7
Record name fmoc-d-asp-otbu
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60427158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-alpha-(9-Fluorenylmethyloxycarbonyl)-D-aspartic acid alpha-t-butyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.